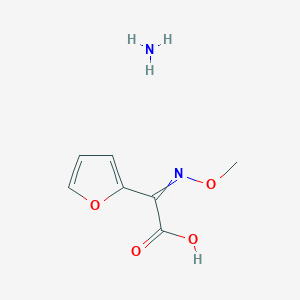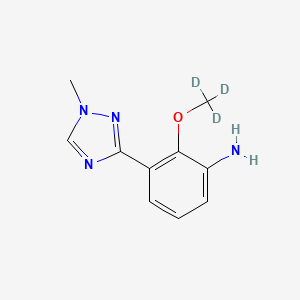
(Z)-2-Methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-Methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt: is a chemical compound known for its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt typically involves the reaction of furyl-2-carboxylic acid with methoxyamine under specific conditions to form the methoxyimino derivative. This intermediate is then reacted with ammonium hydroxide to yield the final ammonium salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The methoxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the methoxyimino group under mild conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted methoxyimino compounds .
Scientific Research Applications
(Z)-2-Methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (Z)-2-Methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt involves its interaction with specific molecular targets and pathways. The methoxyimino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
(Z)-2-Methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt: can be compared with other similar compounds, such as:
(E)-2-Methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt: The difference in the configuration (Z vs. E) can lead to variations in reactivity and biological activity.
2-Methoxyimino-2-(thienyl-2-yl) acetic acid ammonium salt: The replacement of the furyl ring with a thienyl ring can alter the compound’s properties and applications.
Properties
Molecular Formula |
C7H10N2O4 |
|---|---|
Molecular Weight |
186.17 g/mol |
IUPAC Name |
azane;2-(furan-2-yl)-2-methoxyiminoacetic acid |
InChI |
InChI=1S/C7H7NO4.H3N/c1-11-8-6(7(9)10)5-3-2-4-12-5;/h2-4H,1H3,(H,9,10);1H3 |
InChI Key |
ZWNSXPIVYODLLM-UHFFFAOYSA-N |
Canonical SMILES |
CON=C(C1=CC=CO1)C(=O)O.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![16-bromo-3,3,13,13-tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene-6-carbaldehyde](/img/structure/B14071155.png)






![Benzyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B14071206.png)


![{2-[(2-Fluorobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B14071221.png)



